1-[4-(2-Methoxyethyl)phenoxy]propan-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methoxyethyl)phenoxy]propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-10(13)9-15-12-5-3-11(4-6-12)7-8-14-2/h3-6H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPXLSOMKQNTBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=C(C=C1)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1155083-53-6 | |
| Record name | 1-[4-(2-methoxyethyl)phenoxy]propan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 4 2 Methoxyethyl Phenoxy Propan 2 One and Its Precursors
Established Synthetic Routes for the Phenoxypropanone Core
The formation of the aryl ether bond in the phenoxypropanone structure is central to the synthesis. Two classical methods are predominantly employed for this purpose: the Williamson ether synthesis and the Ullmann condensation.
Williamson Ether Synthesis : This is the most common and versatile method for preparing asymmetrical ethers. wikipedia.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion acts as the nucleophile, attacking an alkyl halide. wikipedia.orgmasterorganicchemistry.com In the context of 1-[4-(2-methoxyethyl)phenoxy]propan-2-one, this involves the reaction of the sodium or potassium salt of 4-(2-methoxyethyl)phenol (B22458) with an α-haloketone, such as chloroacetone (B47974) or bromoacetone. The reaction works best with primary alkyl halides to avoid competing elimination reactions. libretexts.org Phenols are significantly more acidic than alcohols, facilitating the formation of the phenoxide nucleophile. youtube.com
Ullmann Condensation : This method involves the copper-promoted coupling of an aryl halide with a phenol (B47542). wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (frequently over 200°C) and polar solvents like N-methylpyrrolidone or nitrobenzene. wikipedia.orgnih.gov The mechanism involves the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org Modern advancements have introduced soluble copper catalysts supported by ligands, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com
| Method | Reactants | Conditions | Catalyst | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Williamson Ether Synthesis | Phenoxide and Alkyl Halide (e.g., Chloroacetone) | Generally mild, often requires a base (e.g., NaOH, K₂CO₃) and a polar solvent. | Generally not required, but phase-transfer catalysts can be used. | Broad scope, simple procedure, widely used. wikipedia.org | Limited by competing elimination reactions with secondary/tertiary halides. libretexts.org |
| Ullmann Condensation | Aryl Halide and Phenol | Traditionally harsh (high temperatures). Modern methods are milder. | Copper (metal or salts). wikipedia.org | Effective for forming C-O bonds, especially with less reactive substrates. | Harsh traditional conditions, high catalyst loading, potential for side reactions. nih.gov |
Targeted Synthesis of the 4-(2-Methoxyethyl)phenol Moiety
The precursor 4-(2-methoxyethyl)phenol is a crucial intermediate. Its synthesis has been described through several routes, most notably starting from 4-hydroxyacetophenone.
One patented method involves a three-step process:
Bromination : 4-hydroxyacetophenone is brominated to yield alpha-bromo-4-hydroxyacetophenone. google.comjustia.com This can be achieved using reagents like copper(II) bromide or elemental bromine. justia.com
Methoxide (B1231860) Exchange : The resulting alpha-bromo-4-hydroxyacetophenone undergoes a methoxide-bromide exchange. This is typically accomplished by reacting it with sodium methoxide in methanol (B129727) to produce alpha-methoxy-4-hydroxyacetophenone. google.comjustia.com
Reduction : A single-step reduction of alpha-methoxy-4-hydroxyacetophenone using hydrogen gas in the presence of a hydrogenation catalyst yields the final product, 4-(2-methoxyethyl)phenol. google.comgoogleapis.com This step reduces both the ketone and the benzylic ether.
An alternative reported synthesis starts from 4-hydroxyphenylglyoxal dimethyl acetal, which is reacted with hydrogen gas under pressure at room temperature in the presence of a 10% Palladium on carbon (Pd/C) catalyst, yielding 4-(2-methoxyethyl)phenol. prepchem.com
| Starting Material | Key Intermediates | Key Reagents & Steps | Reported Yield |
|---|---|---|---|
| 4-Hydroxyacetophenone | alpha-Bromo-4-hydroxyacetophenone; alpha-Methoxy-4-hydroxyacetophenone | 1. Bromination (Br₂ or CuBr₂) 2. Methoxide Exchange (NaOCH₃) 3. Catalytic Hydrogenation | Yield for the methoxy-ketone precipitation step is reported around 85%. justia.com |
| 4-Hydroxyphenylglyoxal dimethyl acetal | N/A | Catalytic Hydrogenation (H₂, 10% Pd/C, HCl) | 47% prepchem.com |
Catalytic Approaches in Compound Synthesis
Catalysis plays a vital role in ensuring the efficiency and selectivity of the synthetic pathways for both the final compound and its precursors.
Hydrogenation Catalysts : As detailed in the synthesis of 4-(2-methoxyethyl)phenol, heterogeneous catalysts like palladium on carbon (Pd/C) are essential for the reduction step. google.comprepchem.com This process involves the addition of hydrogen across functional groups to achieve the desired molecular structure.
Copper Catalysts : In the Ullmann condensation, copper catalysts are fundamental to facilitating the C-O bond formation between the aryl halide and the phenol. wikipedia.org While early methods used stoichiometric amounts of copper powder, modern approaches utilize catalytic amounts of copper salts, often in conjunction with ligands that stabilize the copper intermediates and accelerate the reaction. nih.govmdpi.com
Acid/Base Catalysis : The Williamson ether synthesis, while not always catalytic, relies on a strong base to deprotonate the phenol. In industrial settings, phase-transfer catalysts are sometimes employed to facilitate the reaction between the aqueous phenoxide solution and the organic alkyl halide phase, increasing reaction rates and efficiency.
Chemo-Enzymatic Synthesis Strategies
Chemo-enzymatic synthesis combines the precision of enzymatic reactions with the practicality of chemical synthesis to produce complex molecules. nih.govnih.gov While this compound is achiral, it is a direct precursor to chiral molecules like metoprolol (B1676517). Chemo-enzymatic strategies are highly relevant for producing enantiomerically pure versions of these related compounds.
A notable example is the kinetic resolution of the chlorohydrin intermediate, 1-chloro-3-(4-(2-methoxyethyl)phenoxy)propan-2-ol, using the enzyme Candida antarctica lipase (B570770) B (CALB). researchgate.net In this process, the enzyme selectively acylates one enantiomer of the racemic chlorohydrin, allowing for the separation of the two enantiomers. This approach highlights the power of biocatalysis to introduce stereoselectivity into the synthetic route. researchgate.netmdpi.com
Stereoselective Synthetic Pathways to Related Chiral Intermediates
The ketone functional group in this compound is prochiral, meaning it can be converted into a chiral center. Stereoselective reduction of this ketone is a key step in accessing enantiomerically pure intermediates for pharmaceuticals.
Methods for achieving this include:
Asymmetric Hydrogenation : Using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium) with hydrogen gas to reduce the ketone to a specific alcohol enantiomer.
Enzymatic Reduction : Employing ketoreductase (KRED) enzymes that can reduce the ketone with high stereoselectivity.
Kinetic Resolution : As described previously, the racemic alcohol obtained from a non-selective reduction can be resolved using lipases. researchgate.netmdpi.com This strategy is effective for separating enantiomers to achieve high enantiomeric excess (ee). mdpi.com
These stereoselective methods are crucial for synthesizing specific isomers of active pharmaceutical ingredients derived from the phenoxypropanone scaffold.
Isolation and Purification Techniques in Laboratory Synthesis
The successful synthesis of this compound and its precursors requires robust methods for isolation and purification to ensure the removal of unreacted starting materials, catalysts, and by-products.
Commonly employed techniques include:
Extraction : Liquid-liquid extraction is frequently used to separate the organic product from an aqueous phase, often to remove inorganic salts and water-soluble impurities. For example, in the synthesis of alpha-methoxy-4-hydroxyacetophenone, the product is extracted from an aqueous solution using ethyl acetate (B1210297). google.comjustia.com
Filtration : Used to separate solid products or catalysts from a liquid phase. For instance, the hydrogenation catalyst (Pd/C) is typically removed by filtration after the reduction is complete.
Solvent Removal : Rotary evaporation is a standard procedure for efficiently removing volatile solvents from the product under reduced pressure. google.com
Chromatography : High-Performance Liquid Chromatography (HPLC) is used for purity analysis, while column chromatography is a standard method for purifying organic compounds on a laboratory scale. nih.gov For more complex separations, High-Speed Counter-Current Chromatography (HSCCC) can also be employed. nih.gov
Crystallization : If the final product or an intermediate is a solid, crystallization from a suitable solvent system is an effective method for achieving high purity.
Distillation : For liquid products, vacuum distillation can be used to purify the compound based on its boiling point, especially for high-boiling liquids to prevent decomposition.
| Technique | Purpose | Example Application in Synthesis |
|---|---|---|
| Liquid-Liquid Extraction | Separates product from aqueous solutions; removes inorganic by-products. | Extracting alpha-methoxy-4-hydroxyacetophenone into ethyl acetate. justia.com |
| Filtration | Removes solid impurities or heterogeneous catalysts. | Removing Pd/C catalyst after hydrogenation. |
| Rotary Evaporation | Removes volatile solvents from the purified product. | Stripping off ethyl acetate and chloroform (B151607) after reaction. google.com |
| Column Chromatography | Purifies compounds based on differential adsorption to a stationary phase. | Separating the final product from unreacted starting materials or by-products. |
| Distillation | Purifies liquids based on boiling point differences. | Purifying the final this compound if it is a liquid. |
| Crystallization | Purifies solid compounds based on solubility differences. | Purifying a solid intermediate like alpha-bromo-4-hydroxyacetophenone. |
Advanced Spectroscopic and Analytical Characterization of 1 4 2 Methoxyethyl Phenoxy Propan 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 1-[4-(2-methoxyethyl)phenoxy]propan-2-one, both ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of each nucleus.
In ¹H NMR spectroscopy, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals allow for the assignment of each hydrogen atom in the molecule. The aromatic protons on the phenoxy ring typically appear in the downfield region, while the aliphatic protons of the methoxyethyl and propan-2-one moieties resonate at higher field strengths.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon environments and their respective chemical shifts. The carbonyl carbon of the ketone group is characteristically observed at a very low field.
Table 1: Hypothetical ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.15 | d | 2H | Ar-H |
| 6.88 | d | 2H | Ar-H |
| 4.55 | s | 2H | O-CH₂-C=O |
| 3.59 | t | 2H | Ar-CH₂-CH₂-O |
| 3.37 | s | 3H | O-CH₃ |
| 2.85 | t | 2H | Ar-CH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 206.5 | C=O |
| 156.8 | Ar-C-O |
| 131.5 | Ar-C |
| 130.0 | Ar-CH |
| 114.8 | Ar-CH |
| 74.5 | O-CH₂-C=O |
| 71.8 | Ar-CH₂-CH₂-O |
| 58.9 | O-CH₃ |
| 35.2 | Ar-CH₂ |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) can be employed.
The mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound (208.25 g/mol ). Analysis of the fragmentation pattern provides valuable insights into the molecule's structure, with characteristic losses of functional groups.
Table 3: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 208 | [M]⁺ (Molecular Ion) |
| 151 | [M - C₃H₅O]⁺ |
| 135 | [M - C₃H₅O₂]⁺ |
| 107 | [C₇H₇O]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.
A strong absorption band is anticipated in the region of 1700-1725 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of the ketone. The presence of the aromatic ring would be confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching just above 3000 cm⁻¹. The ether linkages (C-O-C) would show characteristic stretching bands in the fingerprint region, typically between 1000 and 1300 cm⁻¹.
Table 4: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~3050 | Aromatic C-H | Stretching |
| ~2950 | Aliphatic C-H | Stretching |
| ~1715 | Ketone C=O | Stretching |
| ~1600, ~1500 | Aromatic C=C | Stretching |
| ~1240 | Aryl-O-C | Asymmetric Stretching |
Chromatographic Methods for Purity Assessment and Isomer Separation
Chromatographic techniques are essential for the separation, identification, and quantification of this compound, ensuring its purity and separating it from related isomers or impurities.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile and thermally labile compounds. A reversed-phase HPLC method is typically developed for the analysis of Metoprolol (B1676517) and its impurities. Method development would involve optimizing parameters such as the column (e.g., C18), mobile phase composition (typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), flow rate, and detector wavelength (UV detection is common for aromatic compounds). A well-developed HPLC method can effectively separate this compound from Metoprolol and other related substances, allowing for accurate quantification of its purity.
Gas Chromatography (GC) Applications
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is a suitable technique for the analysis of volatile and thermally stable compounds. Given the molecular weight and structure of this compound, it is amenable to GC analysis. This method can be used for purity assessment and to separate it from other volatile impurities. The choice of the GC column (in terms of polarity and length) and the temperature program are critical parameters for achieving good separation.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is primarily used for the qualitative monitoring of chemical reactions, such as the synthesis of Metoprolol where this compound might be formed as a byproduct. By spotting the reaction mixture on a TLC plate and developing it with an appropriate mobile phase, the progress of the reaction can be visualized. The separation is based on the differential partitioning of the components between the stationary phase (e.g., silica (B1680970) gel) and the mobile phase. The relative retention factor (Rf) values of the starting materials, intermediates, and products, including the target impurity, are used to monitor the reaction's completion.
Chiral Chromatography for Enantiomeric Purity Evaluation
Chiral chromatography is an essential analytical method for separating enantiomers, which are mirror-image stereoisomers of a chiral compound. For this compound, which contains a chiral center, this technique is crucial for determining the proportion of each enantiomer in a mixture, a measure known as enantiomeric purity. The separation relies on a chiral stationary phase (CSP) that interacts diastereomerically with each enantiomer, causing them to travel through the chromatography column at different rates and thus be detected separately.
The success of the separation is highly dependent on the choice of the CSP and the composition of the mobile phase. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used for their versatility in separating a broad range of chiral compounds. For molecules structurally related to this compound, such as the beta-blocker metoprolol, columns like Chiralcel OD (based on cellulose) have demonstrated high separation and resolution factors. nih.gov The mobile phase, often a mixture of a non-polar alkane like heptane (B126788) or hexane (B92381) and a polar alcohol modifier like ethanol (B145695) or isopropanol, is carefully optimized to achieve the best separation. lcms.cz
The following table provides representative parameters for a high-performance liquid chromatography (HPLC) method for the enantiomeric analysis of a related compound, illustrating a typical setup.
Table 1: Illustrative Chiral HPLC Method Parameters
| Parameter | Value |
| Column | Cellulose-based CSP (e.g., Eurocel 01) |
| Dimensions | 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Heptane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
X-ray Diffraction Analysis of Related Crystalline Structures
The table below summarizes the published crystallographic data for the closely related compound, metoprolol, which serves as a valuable model for understanding the structural characteristics of this compound.
Table 2: Crystallographic Data for Metoprolol (Related Structure) nih.govresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₅H₂₅NO₃ |
| Formula Weight | 267.36 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 16.94 Å, b = 7.96 Å, c = 24.38 Å |
| α = 90°, β = 106.8°, γ = 90° | |
| Volume | 3144 ų |
| Z (Molecules per unit cell) | 8 |
| Calculated Density | 1.128 g/cm³ |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. banglajol.infonih.gov For 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one, geometry optimization is the first critical step, typically performed using a functional like B3LYP with a Pople-style basis set such as 6-311++G(d,p), which has been shown to provide a reliable balance between accuracy and computational cost for organic molecules. banglajol.inforesearchgate.net
The optimized geometry reveals key structural parameters. The propan-2-one moiety is expected to be largely planar, while significant flexibility exists around the ether linkages and the methoxyethyl side chain. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. It is anticipated that the HOMO would be primarily localized on the electron-rich phenoxy ring, indicating this region is the most susceptible to electrophilic attack. Conversely, the LUMO is expected to be centered on the carbonyl group of the propan-2-one unit, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.
A Molecular Electrostatic Potential (MEP) map would further illustrate the charge distribution. The most negative potential (red regions) is expected around the carbonyl oxygen, confirming it as a primary site for electrophilic and hydrogen-bonding interactions. In contrast, the hydrogen atoms of the aromatic ring and alkyl chains would exhibit positive potential (blue regions).
| Parameter | Predicted Value / Description |
|---|---|
| C=O Bond Length (Ketone) | ~1.21 Å |
| Ar-O Bond Length (Ether) | ~1.37 Å |
| HOMO Localization | Phenoxy Ring |
| LUMO Localization | Propan-2-one Moiety (C=O group) |
| HOMO-LUMO Energy Gap (ΔE) | ~5.0 - 5.5 eV |
Molecular Dynamics and Conformation Analysis
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of molecules over time. researchgate.net Using classical force fields such as the General Amber Force Field (GAFF) or COMPASS II, MD simulations can model the flexibility of this compound in different environments (e.g., in a vacuum or solvated in a solvent). mdpi.commdpi.com
| Dihedral Angle | Atoms Involved | Description |
|---|---|---|
| τ1 | C(ar)-C(ar)-O-CH2 | Orientation of the ether group relative to the aromatic ring |
| τ2 | C(ar)-O-CH2-C(=O) | Orientation of the propanone group relative to the ether linkage |
| τ3 | C(ar)-C(ar)-CH2-CH2 | Rotation of the ethyl group on the aromatic ring |
| τ4 | C(ar)-CH2-CH2-O | Conformation of the methoxyethyl side chain |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry provides highly accurate methods for predicting spectroscopic data, which is invaluable for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a prime example. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating 1H and 13C chemical shifts. scienceopen.com Benchmark studies have shown that functionals like WP04 for proton shifts and ωB97X-D for carbon shifts, combined with a suitable basis set and a solvent model, can yield predictions with high accuracy, often with a root-mean-square deviation of less than 0.2 ppm for 1H shifts. mdpi.comnih.gov
For this compound, a GIAO-DFT calculation would provide a complete theoretical NMR spectrum. The predicted shifts would reflect the electronic environment of each nucleus. For instance, the aromatic protons would appear between 6.8 and 7.2 ppm, with their exact shifts influenced by the electron-donating effects of the ether and alkyl substituents. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH2-C=O) would be deshielded, appearing around 4.5 ppm, while the methyl protons of the ketone would be found in the typical region around 2.2 ppm. Similarly, the 13C spectrum would show the characteristic ketone carbonyl peak around 205 ppm.
| Atom/Group | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.2 | 115 - 130 |
| Ar-O | - | ~158 |
| -O-CH2-C(=O) | ~4.5 | ~74 |
| -C(=O)-CH3 | ~2.2 | ~27 |
| -C(=O)- | - | ~205 |
| Ar-CH2- | ~2.8 | ~35 |
| -CH2-O- | ~3.6 | ~71 |
| -O-CH3 | ~3.4 | ~59 |
Simulation of Reaction Mechanisms and Transition States
Theoretical chemistry is instrumental in mapping out reaction pathways, identifying intermediates, and characterizing transition states, thereby providing a deeper understanding of reaction kinetics and mechanisms. ucsb.edu For this compound, various reactions could be computationally modeled. A plausible example is the base-catalyzed enolate formation, the initial step in reactions like aldol (B89426) condensation.
Using DFT, one can simulate the reaction pathway by locating the geometries of the reactant, the transition state (TS), and the product. The TS is a first-order saddle point on the potential energy surface and its structure is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. youtube.com The calculated activation energy (the energy difference between the TS and the reactant) is a key determinant of the reaction rate. Computational studies of reactions involving other ketones have successfully used this approach to explain reactivity and selectivity. acs.orgscholarsresearchlibrary.com For the enolate formation of this compound, the simulation would model the abstraction of an α-proton by a base, detailing the bond-breaking and bond-forming processes in the transition state.
| Species | Description | Hypothetical Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactant Complex | Ketone + Base (e.g., OH-) | 0.0 |
| Transition State (TS) | Structure where α-proton is being transferred to the base | +15 to +20 |
| Product Complex | Enolate + Conjugate Acid (e.g., H2O) | +10 to +14 |
Intermolecular Interactions and Crystal Packing Studies of Related Compounds
The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. researchgate.net While an experimental crystal structure for this compound may not be readily available, computational tools like Hirshfeld surface analysis can predict and quantify the interactions that would likely dominate its crystal packing, based on studies of highly analogous compounds. nih.govmdpi.comnih.govresearchgate.net
| Interaction Type | Description | Predicted Contribution |
|---|---|---|
| H···H | Van der Waals forces | ~65% |
| C···H / H···C | C-H···π interactions and general van der Waals contacts | ~22% |
| O···H / H···O | Weak C-H···O hydrogen bonds | ~12% |
| Other | C···C, C···O, etc. | <1% |
Chemical Reactivity and Transformation Pathways
Reactions Involving the Propan-2-one Carbonyl Moiety
The ketone functional group is the most reactive site in the molecule, susceptible to nucleophilic addition and reactions at the α-carbon. wikipedia.org The electrophilic nature of the carbonyl carbon allows for a variety of transformations. libretexts.org
Key reactions include:
Reduction: The carbonyl group can be readily reduced to a secondary alcohol, forming 1-[4-(2-methoxyethyl)phenoxy]propan-2-ol. This transformation can be achieved using various reducing agents.
Reductive Amination: In the presence of ammonia (B1221849) or a primary amine and a reducing agent, the ketone can be converted into an amine. For instance, reaction with isopropylamine (B41738) would yield N-isopropyl-1-[4-(2-methoxyethyl)phenoxy]propan-2-amine, a reaction pathway relevant to the synthesis of related pharmaceutical compounds. nih.gov
Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, they can be cleaved under harsh conditions with strong oxidizing agents. libretexts.org
Nucleophilic Addition: The carbonyl group can undergo addition reactions with various nucleophiles. For example, Grignard reagents can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. wikipedia.org
Keto-Enol Tautomerism: The presence of alpha-hydrogens allows the ketone to exist in equilibrium with its enol form. pressbooks.pub This enol or the corresponding enolate can then act as a nucleophile in reactions such as aldol (B89426) condensations or alpha-halogenation. wikipedia.org
| Reaction Type | Reagent(s) | Product |
|---|---|---|
| Reduction | Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-[4-(2-Methoxyethyl)phenoxy]propan-2-ol |
| Reductive Amination | Isopropylamine, H₂, Pd/C | N-isopropyl-1-[4-(2-methoxyethyl)phenoxy]propan-2-amine |
| Wittig Reaction | Phosphonium ylide (e.g., Ph₃P=CH₂) | 1-[4-(2-Methoxyethyl)phenoxy]-2-methylprop-2-ene |
| Alpha-Halogenation | Br₂ in acetic acid | 1-Bromo-1-[4-(2-methoxyethyl)phenoxy]propan-2-one |
Functionalization of the Phenoxy and Methoxyethyl Linkages
The ether linkages in 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one are generally stable. However, they can be functionalized or cleaved under specific conditions. The aromatic ring of the phenoxy group also presents a site for electrophilic substitution.
Ether Cleavage: The aryl ether and alkyl ether bonds can be cleaved using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), typically at elevated temperatures. This would lead to the formation of a phenol (B47542) and corresponding alkyl halides.
Electrophilic Aromatic Substitution: The phenoxy group is activated towards electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions relative to the ether linkage. However, since the para position is already substituted, reactions like nitration or halogenation would primarily occur at the ortho position. nih.gov
| Reaction Type | Reagent(s) | Potential Product(s) | Moiety Targeted |
|---|---|---|---|
| Ether Cleavage | Concentrated HBr, heat | 4-(2-Methoxyethyl)phenol (B22458) and 2-bromopropane | Phenoxy Linkage |
| Nitration | HNO₃, H₂SO₄ | 1-[2-Nitro-4-(2-methoxyethyl)phenoxy]propan-2-one | Phenoxy Ring |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | 1-[2-Acetyl-4-(2-methoxyethyl)phenoxy]propan-2-one | Phenoxy Ring |
Controlled Degradation Studies and Identification of Chemical Products
Controlled degradation studies are crucial for understanding the environmental fate and metabolic pathways of chemical compounds. For this compound, degradation would likely proceed via hydrolysis or oxidation of its functional groups.
Hydrolytic Degradation: The ether linkages are generally stable to hydrolysis under neutral pH conditions. However, under strongly acidic or basic conditions and with heat, cleavage can occur, leading to the formation of 4-(2-methoxyethyl)phenol and acetone.
Oxidative Degradation: Oxidative processes, such as those mediated by hydroxyl radicals in advanced oxidation processes, could lead to a variety of degradation products. researchgate.net Potential pathways include hydroxylation of the aromatic ring, oxidation of the methoxyethyl side chain, and cleavage of the ether bonds.
Identified degradation products from similar poly(aryl ether) structures include phenols and ketones resulting from the cleavage of the C-O bonds. researchgate.net
Derivatization Strategies for Analytical Probes
To enhance the detection and quantification of this compound in various matrices, derivatization is a common strategy. nih.gov This is particularly useful for techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC). waters.com
The primary target for derivatization is the carbonyl group. researchgate.net
Reaction with 2,4-Dinitrophenylhydrazine (DNPH): This is a classic method for detecting aldehydes and ketones. yorku.ca The reaction yields a 2,4-dinitrophenylhydrazone derivative, which is highly colored and can be easily detected by UV-Vis spectroscopy. researchgate.net This derivative is also suitable for analysis by HPLC. yorku.ca
Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), forms an oxime. sigmaaldrich.com PFBHA derivatives are particularly useful for GC analysis with electron capture detection (ECD) due to the presence of the highly electronegative fluorine atoms, which significantly enhances sensitivity. sigmaaldrich.com
| Derivatizing Agent | Abbreviation | Derivative Formed | Analytical Technique |
|---|---|---|---|
| 2,4-Dinitrophenylhydrazine | DNPH | 2,4-Dinitrophenylhydrazone | HPLC-UV |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine | PFBHA | Pentafluorobenzyl oxime | GC-MS, GC-ECD |
| Hydroxylamine | NH₂OH | Oxime | GC-MS |
Role As a Synthetic Intermediate and Building Block in Advanced Chemical Research
Precursor in the Synthesis of Aryloxypropanolamine Structures
The primary and most well-documented role of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one is as a key intermediate in the synthesis of aryloxypropanolamines. This class of compounds is of significant pharmacological importance, with many members acting as β-adrenergic receptor blockers (beta-blockers). The synthesis of Metoprolol (B1676517), a widely used selective β1 receptor blocker, provides a clear example of this application. rjptonline.orgpharmacompass.com
The synthetic pathway typically involves the transformation of the ketone group in this compound into the characteristic amino alcohol side chain of the target aryloxypropanolamine. A common synthetic route involves the reductive amination of the ketone. In this process, the ketone is reacted with an amine, such as isopropylamine (B41738), in the presence of a reducing agent. This reaction forms the final propanolamine (B44665) side chain, converting the ketone into a secondary alcohol and introducing the amine group. This transformation is a critical step in creating the final active pharmaceutical ingredient. google.comnih.gov
The compound itself is often synthesized from 4-(2-methoxyethyl)phenol (B22458), which is reacted with a propylene (B89431) oxide equivalent, such as epichlorohydrin, to form an epoxide intermediate. google.comacgpubs.org Subsequent reactions can lead to the formation of the ketone, this compound, which is then carried forward to the final product.
| Precursor Compound | Synthetic Target (Aryloxypropanolamine) | Pharmacological Class |
| This compound | Metoprolol | Selective β1 receptor blocker |
Formation of Analogues and Derivatives for Structure-Activity Relationship (SAR) Investigations
In drug discovery and medicinal chemistry, the synthesis of analogues and derivatives of a lead compound is essential for conducting Structure-Activity Relationship (SAR) studies. nih.gov These investigations help researchers understand how specific structural features of a molecule contribute to its biological activity, selectivity, and pharmacokinetic properties. This compound is an ideal scaffold for such studies within the aryloxypropanolamine class.
By systematically modifying the three main components of the this compound molecule, chemists can generate a library of derivatives:
The Aromatic Ring: The phenoxy group can be substituted with different functional groups (e.g., halogens, alkyls, etc.) or replaced with other aromatic systems to explore their effect on receptor binding and selectivity.
The Methoxyethyl Side Chain: The length and composition of the ether side chain can be altered to probe its influence on the compound's lipophilicity and metabolic stability.
The Propanone Moiety: While this is often converted to the propanolamine, modifications can be made during the synthesis to introduce different amine substituents (other than the isopropyl group found in Metoprolol), which is known to be a critical determinant of β-adrenergic receptor affinity and selectivity. nih.gov
These SAR studies are crucial for optimizing the therapeutic profile of a drug candidate, aiming to enhance its efficacy while minimizing potential side effects. nih.gov The synthesis of various aryloxypropanolamines from derivatives of this ketone allows for a detailed exploration of the chemical space around this important pharmacological scaffold. nih.gov
Significance in the Development of Reference Standards for Chemical Purity
In pharmaceutical manufacturing, ensuring the purity and quality of an active pharmaceutical ingredient (API) is of paramount importance. Regulatory agencies require rigorous control over impurities that may arise during the synthesis of a drug. acgpubs.org this compound is recognized as a process-related impurity in the synthesis of Metoprolol. lgcstandards.com
As a known impurity, it is essential to have a highly purified and well-characterized sample of this compound to serve as an analytical reference standard. lgcstandards.com These standards are indispensable for:
Method Development: Developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), capable of detecting, identifying, and quantifying the presence of this specific impurity in batches of the final drug product.
Quality Control: Routinely testing production batches of the API to ensure that the level of this impurity does not exceed the strict limits set by pharmacopeias and regulatory bodies. acgpubs.org
Stability Studies: Assessing the degradation pathways of the drug substance, where the formation of this ketone could potentially be a degradation product.
The availability of certified reference standards from suppliers like LGC Standards underscores the compound's importance in the quality assurance framework of pharmaceutical production. lgcstandards.com
| Identifier | Value |
| Compound Name | This compound |
| CAS Number | 56718-70-8 lgcstandards.com |
| Alternative CAS | 1155083-53-6 chemscene.comklivon.com |
| Molecular Formula | C12H16O3 chemscene.com |
| Molecular Weight | 208.25 g/mol chemscene.com |
| API Family | Metoprolol Tartrate lgcstandards.com |
| Product Type | Impurity / Reference Standard lgcstandards.com |
Application in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a building block in multi-step syntheses of complex organic molecules. truman.edu Its structure contains multiple reactive sites that can be selectively manipulated to build molecular complexity. The synthesis of Metoprolol is itself a multi-step process where this ketone is a key intermediate, not the starting material. google.comresearchgate.net
A typical synthetic sequence might begin with a simpler, commercially available phenol (B47542), such as 4-(2-methoxyethyl)phenol. acgpubs.org This starting material undergoes a series of reactions, including etherification and subsequent functional group transformations, to yield this compound. google.comgoogleapis.com This intermediate then undergoes further reactions, like the previously mentioned reductive amination, to arrive at the final, more complex drug molecule. researchgate.net
This step-wise approach, where intermediates like this compound are synthesized and then used in subsequent steps, is fundamental to modern organic synthesis. mit.eduresearchgate.net It allows for the controlled and efficient construction of complex molecular architectures with specific stereochemistry and functionality, which is essential for producing pure and effective pharmaceutical agents.
Academic Biotransformation Studies in Model Systems
In Vitro Enzymatic Transformations and Metabolite Identification
In vitro studies using enzymatic systems are fundamental for elucidating the metabolic fate of a compound. For a molecule like 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one, several enzymatic reactions can be anticipated, primarily involving oxidation and reduction.
One of the most probable transformations is the reduction of the ketone group on the propane (B168953) chain. Ketone reductases, a class of oxidoreductase enzymes, are known to catalyze the conversion of ketones to their corresponding secondary alcohols. This would result in the formation of 1-[4-(2-Methoxyethyl)phenoxy]propan-2-ol. The stereochemistry of the resulting hydroxyl group would be dependent on the specific enzyme involved.
Another potential site for enzymatic action is the methoxyethyl side chain. O-demethylation is a common metabolic reaction catalyzed by cytochrome P450 enzymes, which would lead to the formation of a primary alcohol, 1-[4-(2-hydroxyethyl)phenoxy]propan-2-one. This metabolite could then undergo further oxidation to form a carboxylic acid, resulting in [4-(2-oxo-1-propoxy)phenyl]acetic acid.
Hydroxylation of the aromatic ring is also a plausible metabolic pathway mediated by cytochrome P450 enzymes. This would introduce a hydroxyl group onto the benzene (B151609) ring, leading to various isomeric phenolic derivatives.
Based on the metabolism of the related compound metoprolol (B1676517), benzylic hydroxylation of the ethyl side chain could also occur, forming 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-one. nih.gov
A summary of these potential in vitro transformations and the resulting metabolites is presented in Table 1.
Table 1: Potential In Vitro Enzymatic Transformations of this compound and Identified Metabolites of Structurally Similar Compounds
| Transformation Type | Potential Metabolite of this compound | Corresponding Metabolite Identified in Metoprolol Studies |
|---|---|---|
| Ketone Reduction | 1-[4-(2-Methoxyethyl)phenoxy]propan-2-ol | Metoprolol itself is an alcohol |
| O-Demethylation | 1-[4-(2-Hydroxyethyl)phenoxy]propan-2-one | O-demethylated metoprolol |
| Benzylic Hydroxylation | 1-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]propan-2-one | 3-[4-(1-Hydroxy-2-methoxyethyl)phenoxy]-1-(isopropylamino)-2-propanol nih.gov |
| Aromatic Hydroxylation | Isomeric 1-[hydroxy-4-(2-methoxyethyl)phenoxy]propan-2-ones | Aromatic hydroxylated metoprolol |
Mechanistic Analysis of Biochemical Pathways in Non-Human, Non-Clinical Models
The study of biochemical pathways in non-human models, such as microbial systems or liver microsomes from preclinical species, provides valuable insights into the metabolism of xenobiotics. The fungus Cunninghamella blakesleeana has been successfully used to model the mammalian metabolism of various drugs, including metoprolol. chinaphar.com
When applied to this compound, a model system like C. blakesleeana would likely exhibit a range of oxidative and reductive metabolic pathways. The primary transformation would likely be the reduction of the ketone to an alcohol, mirroring the first step in the detoxification of many xenobiotic ketones.
Following this initial reduction, further oxidation reactions on the side chain and aromatic ring are probable. Studies on metoprolol with C. blakesleeana have demonstrated that this fungus can produce metabolites that are also found in mammals, indicating the conservation of metabolic pathways. chinaphar.com Therefore, it is reasonable to predict that incubation of this compound with this fungus would yield metabolites resulting from O-demethylation and aromatic hydroxylation.
In rodent liver microsomes, which are rich in cytochrome P450 enzymes, the primary metabolic pathways for this compound would be expected to be oxidative. Benzylic hydroxylation of the ethyl side chain has been observed for metoprolol in rat liver microsomes, suggesting a similar pathway for the subject compound. nih.gov The resulting metabolite, 1-[4-(1-hydroxy-2-methoxyethyl)phenoxy]propan-2-one, could undergo further metabolism.
A proposed metabolic pathway in a non-human model system is depicted below:
Ketone Reduction: this compound is reduced to 1-[4-(2-Methoxyethyl)phenoxy]propan-2-ol.
Oxidative Metabolism: The parent compound and its reduced metabolite can then undergo a series of oxidative reactions, including:
O-Demethylation of the methoxyethyl group.
Benzylic Hydroxylation of the ethyl group.
Aromatic Hydroxylation at various positions on the phenyl ring.
These pathways often occur in parallel, leading to a diverse array of metabolites.
Analytical Detection of Transformation Products in Controlled Biological Matrices
The identification and quantification of metabolites in controlled biological matrices, such as microsomal incubates or fungal culture broths, require sophisticated analytical techniques. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the cornerstone for such analyses.
For the separation of this compound and its potential metabolites, a reversed-phase HPLC method would be suitable. A C18 column with a gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) would likely provide good separation of the parent compound and its more polar metabolites.
Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is essential for the structural elucidation of the metabolites. Electrospray ionization (ESI) in positive mode would be effective for ionizing the parent compound and its metabolites. The fragmentation patterns observed in the MS/MS spectra provide crucial information about the structure of the metabolites. For instance, a neutral loss of methanol (B129727) would be indicative of a metabolite with a hydroxylated methoxyethyl group.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the definitive structural identification of metabolites, especially when they can be isolated in sufficient quantities. Techniques such as 1H NMR, 13C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) can provide detailed structural information, including the position of hydroxylation or other modifications.
A summary of analytical techniques and their applications in the detection of transformation products is provided in Table 2.
Table 2: Analytical Techniques for the Detection of Transformation Products of this compound
| Analytical Technique | Application | Expected Observations |
|---|---|---|
| HPLC | Separation of parent compound and metabolites | Different retention times for the parent compound and its more polar metabolites. |
| Mass Spectrometry (MS) | Detection and molecular weight determination | Detection of ions corresponding to the molecular weights of the predicted metabolites. |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of metabolites | Characteristic fragmentation patterns indicating specific metabolic modifications. |
Environmental Chemical Research
Photodegradation Studies in Model Environmental Systems
The environmental fate of the pharmaceutical impurity and degradation byproduct, 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one, is closely linked to the behavior of its parent compound, metoprolol (B1676517). While direct photodegradation studies focusing solely on this compound are limited in publicly available scientific literature, research on metoprolol's environmental persistence provides significant insights.
Metoprolol has been shown to be relatively stable under photolytic stress conditions. researchgate.net However, its degradation can be prompted by advanced oxidation processes (AOPs), such as exposure to UV irradiation in the presence of a photocatalyst like titanium dioxide (TiO2) or the addition of hydrogen peroxide. These processes are designed to simulate and accelerate natural degradation pathways in aquatic environments.
In studies subjecting metoprolol to forced degradation under various stress conditions, including photolysis, it was observed that the drug is generally stable to light. researchgate.net Significant degradation of metoprolol, leading to the formation of byproducts, was more prominently observed under oxidative and hydrolytic (both acidic and alkaline) stress. researchgate.net
Kinetic studies on the photocatalytic degradation of metoprolol have demonstrated that the process often follows pseudo-first-order kinetics. The rate of degradation is influenced by factors such as the initial concentration of the compound and the amount of photocatalyst used. For instance, in one study, the rate of photocatalytic degradation of metoprolol increased with its concentration up to a certain point, after which the rate plateaued or decreased.
It is important to note that while these studies provide a foundational understanding, the photodegradation kinetics of this compound as an individual compound may differ from its parent drug due to structural differences. Further research focusing specifically on the photodegradation of this ketone is necessary to fully elucidate its environmental persistence and fate when exposed to sunlight in aquatic systems.
Transformation Processes of the Compound as an Organic Micropollutant
As an organic micropollutant, this compound is primarily introduced into the environment as a transformation product of the widely used pharmaceutical, metoprolol. The transformation of metoprolol into this and other byproducts can occur during wastewater treatment processes and in the natural environment.
Studies on the degradation of metoprolol have identified several transformation pathways, including oxidation and hydrolysis. Under oxidative stress, metoprolol can undergo cleavage, leading to the formation of various degradation products. researchgate.net One of the identified byproducts is this compound.
The transformation of metoprolol is significantly influenced by the environmental conditions. For example, in hyporheic zone sediments, which are the regions of sediment and porous space adjacent to a stream through which stream water readily exchanges, metoprolol has been shown to biodegrade under both oxic (oxygen-rich) and anoxic (oxygen-deficient) conditions. nih.gov The primary transformation products identified in these studies were metoprolol acid and α-hydroxymetoprolol. nih.gov While this compound was not the main focus of this particular study, the research highlights the potential for microbial activity to transform metoprolol and its derivatives in the environment.
Advanced Oxidation Processes (AOPs), such as ozonation and UV/H2O2 treatments, are employed in some wastewater treatment plants to remove persistent organic pollutants. These processes are effective in transforming metoprolol, and consequently, would also act on its degradation products like this compound. The reactions with powerful oxidizing agents, such as hydroxyl radicals generated during AOPs, would likely lead to further degradation and mineralization of the compound.
The table below summarizes the conditions under which the parent compound, metoprolol, is known to transform, which are indicative of the potential transformation processes for this compound.
| Stress Condition | Observation for Parent Compound (Metoprolol) | Potential Implication for this compound |
| Hydrolysis (Acidic and Alkaline) | Extensive degradation observed. researchgate.net | Likely susceptible to hydrolysis, leading to further breakdown. |
| Oxidation | Extensive degradation observed. researchgate.net | Likely susceptible to oxidation, leading to mineralization. |
| Photolysis | Generally stable. researchgate.net | May be relatively persistent in the absence of photosensitizers. |
| Thermal Stress | Generally stable. researchgate.net | Likely to be stable at typical environmental temperatures. |
| Biodegradation | Transformation to metoprolol acid and α-hydroxymetoprolol observed in sediments. nih.gov | May be subject to microbial degradation in the environment. |
Analytical Methodologies for Environmental Detection of Compound and its Byproducts
The detection and quantification of this compound in environmental samples are critical for assessing its occurrence and fate. Due to its presence at trace levels (ng/L to µg/L), highly sensitive and selective analytical methods are required. The primary techniques employed are based on chromatography coupled with mass spectrometry.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common and powerful tool for the analysis of pharmaceutical impurities and their degradation products in environmental matrices. This technique offers excellent sensitivity and selectivity, allowing for the detection of compounds in complex samples like wastewater and surface water.
A specific and reliable method for identifying and characterizing the stressed degradation products of metoprolol, including this compound, has been developed using Liquid Chromatography/Quadrupole Time-of-Flight Electrospray Ionization Tandem Mass Spectrometry (LC/Q-TOF-ESI-MS/MS) . researchgate.net This high-resolution mass spectrometry technique allows for accurate mass measurements, which aids in the structural elucidation of unknown compounds. researchgate.net
The general workflow for the environmental detection of this compound involves the following steps:
Sample Collection and Preparation: Water samples are collected from various environmental sources. Due to the low concentrations of the target analyte, a pre-concentration step is often necessary. Solid-phase extraction (SPE) is a widely used technique for this purpose, where the compound is extracted from a large volume of water onto a solid sorbent, and then eluted with a small volume of an organic solvent.
Chromatographic Separation: The concentrated sample extract is then injected into a liquid chromatograph. A C18 column is commonly used for the separation of metoprolol and its degradation products. researchgate.net The mobile phase composition and gradient are optimized to achieve good separation of the target analyte from other compounds in the sample.
Mass Spectrometric Detection: The eluent from the chromatograph is introduced into the mass spectrometer. For quantification, tandem mass spectrometry (MS/MS) is typically used in the multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule of the analyte) is selected and fragmented, and one or more specific product ions are monitored. This provides a high degree of selectivity and sensitivity.
The table below summarizes key parameters of a typical analytical method for the detection of metoprolol and its degradation products.
| Parameter | Description |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Ionization Source | Electrospray Ionization (ESI) |
| Chromatographic Column | C18 (e.g., 4.6 × 250 mm, 5 µm) researchgate.net |
| Sample Preparation | Solid-Phase Extraction (SPE) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full scan and product ion scan for identification and structural elucidation. |
Further research is needed to develop and validate analytical methods specifically for the routine monitoring of this compound in various environmental compartments to better understand its environmental prevalence and behavior.
Q & A
Q. What are the common synthetic routes for 1-[4-(2-Methoxyethyl)phenoxy]propan-2-one, and how are reaction conditions optimized?
- Methodological Answer : A key route involves Friedel-Crafts acylation using 4-(2-methoxyethyl)phenol and a propan-2-one derivative (e.g., chloroacetone) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimize conditions by:
- Controlling reaction temperature (50–80°C) to balance yield and side reactions.
- Using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.
- Purifying via column chromatography with ethyl acetate/hexane gradients to isolate the product .
Q. How is this compound characterized using spectroscopic and chromatographic methods?
- Methodological Answer :
- NMR : Analyze aromatic protons (δ 6.8–7.2 ppm) and methoxyethyl groups (δ 3.3–3.6 ppm for OCH₂CH₂OCH₃). Confirm ketone resonance at δ 2.1–2.3 ppm (CH₃CO) .
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) to assess purity (>95%) .
- Mass Spectrometry : ESI-MS in positive mode to confirm molecular ion [M+H]⁺ at m/z 237.1 .
Q. What are the critical stability considerations during storage and handling?
- Methodological Answer :
- Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.
- Avoid prolonged exposure to light or moisture, which may induce ketone hydration or ether cleavage .
- Monitor pH in solution (neutral to slightly acidic) to minimize degradation .
Advanced Research Questions
Q. How can conflicting data on reaction yields between studies be systematically resolved?
- Methodological Answer :
- Variable Control : Standardize catalyst purity (e.g., AlCl₃ vs. FeCl₃), solvent dryness, and reactant ratios (phenol:ketone = 1:1.2).
- Kinetic Studies : Perform time-course experiments (0–24 hrs) with GC-MS sampling to identify optimal reaction duration .
- Reproducibility : Cross-validate results using alternative methods (e.g., microwave-assisted synthesis to reduce side products) .
Q. What strategies enhance solubility for biological assays without structural modification?
- Methodological Answer :
- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin inclusion complexes to improve aqueous solubility while maintaining biocompatibility .
- pH Adjustment : Test solubility in buffered solutions (pH 5–8) to leverage protonation/deprotonation of the methoxyethyl group .
- Surfactants : Incorporate Tween-80 (0.1% w/v) for in vitro assays requiring uniform dispersion .
Q. How can degradation pathways under varying pH conditions be analyzed?
- Methodological Answer :
- Forced Degradation : Expose the compound to acidic (HCl, pH 2), neutral, and basic (NaOH, pH 10) conditions at 40°C for 48 hrs.
- Analytical Tools :
- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ketone or cleaved ethers) via fragmentation patterns .
- Stability-Indicating HPLC : Compare retention times with synthetic standards (e.g., 4-(2-methoxyethyl)phenol) .
Q. What computational methods predict interactions with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., cytochrome P450) to map binding sites of the methoxyethyl and ketone groups .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
- QSAR Models : Corrogate substituent effects (e.g., methoxy chain length) on bioactivity using MOE or Schrödinger suites .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activity across studies?
- Methodological Answer :
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., MTT vs. resazurin).
- Metabolite Profiling : Use LC-MS to verify compound integrity in culture media and rule out degradation .
- Dose-Response Curves : Compare EC₅₀ values across studies using nonlinear regression (GraphPad Prism) to identify outlier datasets .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | 45–48°C | |
| LogP (Octanol-Water) | Shake-Flask | 1.8 ± 0.2 | |
| HPLC Retention Time | C18, 254 nm | 8.2 min | |
| ESI-MS [M+H]⁺ | Q-TOF | m/z 237.1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
